3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridazine core substituted with a piperazine ring and a pyrazole ring, making it a versatile scaffold for drug development and other scientific applications.
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been found to exhibit a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-HIV-1 . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists, inhibiting the activity of these neurotransmitters .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may influence pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can modify the aromatic rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,2-benzothiazole
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 1-(2-methoxybenzoyl)-4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperazine
Uniqueness
3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of a pyridazine core with piperazine and pyrazole substituents. This structure provides a versatile platform for chemical modifications and enhances its potential for various scientific applications .
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-16-5-2-4-15(14-16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-3-8-20-25/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHLYYXTWFJXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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